molecular formula C48H84N4O12 B019859 Bassianolide CAS No. 64763-82-2

Bassianolide

Cat. No. B019859
CAS RN: 64763-82-2
M. Wt: 909.2 g/mol
InChI Key: QVZZPLDJERFENQ-GWUCKCKXSA-N
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Description

Synthesis Analysis

The synthesis of bassianolide and related compounds has been achieved through various methods, aiming to establish efficient routes and understand their structure-activity relationships. A notable synthesis was designed and achieved in nine steps, significantly improving the overall yield of bassianolide to 46.8% using Ghosez's chloroenamine reagent under mild conditions (Bohyun Mun et al., 2016). This synthesis not only confirmed the proposed structure of bassianolide but also facilitated studies on its biological activities.

Molecular Structure Analysis

Bassianolide's molecular structure has been elucidated through comprehensive physicochemical studies. It is characterized by a cyclic tetrameric ester formation, derived from a nonribosomal peptide synthetase (NRPS) pathway. The enzyme BbBSLS involved in bassianolide synthesis in Beauveria bassiana showcases domains for iterative synthesis of an enzyme-bound dipeptidol monomer intermediate, highlighting the complex biosynthesis pathway of this cyclodepsipeptide (Yuquan Xu et al., 2009).

Scientific Research Applications

Specific Scientific Field

Entomology and Mycology

Summary of the Application

Bassianolide is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana . It has been found to have insecticidal properties .

Methods of Application or Experimental Procedures

In one study, Tenebrio molitor larvae infected with B. bassiana were ground in 70% EtOH extraction solvent and subsequently subjected to ultrasonic treatment for 30 minutes . The metabolites were then analyzed using ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) .

Results or Outcomes

Bassianolide was identified as one of the main metabolites in B. bassiana-infected larvae, indicating that it is likely a major toxin of B. bassiana . The concentration of Bassianolide ranged from 20.6 to 51.1 µg/g .

Immunosuppressive Application

Specific Scientific Field

Immunology

Summary of the Application

Bassianolide has been found to suppress the immune response within insects .

Results or Outcomes

High insecticidal activity against Plutella xylostella and Diaphorina citri has been reported . Additionally, bassianolide was detected in Bombycis corpus larvae infected by B. bassiana .

Biocontrol Agent

Specific Scientific Field

Agriculture and Mycology

Summary of the Application

Bassianolide, produced by Beauveria bassiana, is used as a biocontrol agent against many major arthropod pests . This fungus produces infection structures and synthesizes a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites, which are responsible for the entomopathogenic activity and virulence .

Methods of Application or Experimental Procedures

For commercial purposes, B. bassiana is usually formulated using conidia with different stabilizing agents . Various types of formulation include bait/solid, encapsulation, and emulsion .

Results or Outcomes

B. bassiana has been proven to be effective against different pests in agricultural, urban, forest, livestock, and aquatic environments .

Bioremediation

Specific Scientific Field

Environmental Science

Summary of the Application

B. bassiana, which produces Bassianolide, has been explored for diverse functions including bioremediation of toxic industrial effluents and heavy-metal polluted soils .

Results or Outcomes

The development of eco-friendly bioremediation strategies using abiotic stress-tolerant strains of B. bassiana will contribute to maintaining the sustainability of the agroecosystem .

Pharmaceutical Applications

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Investigations on multifarious applications of chemically diverse secondary metabolites of Beauveria bassiana, which produces Bassianolide, offer promising implications in pharmaceutical sectors .

Results or Outcomes

The development of pharmaceutical applications using strains of B. bassiana will contribute to the advancement of the pharmaceutical industry .

Heavy Metal Bioremediation

Specific Scientific Field

Environmental Science

Summary of the Application

B. bassiana, which produces Bassianolide, has been explored for bioremediation of heavy-metal polluted soils .

Results or Outcomes

The development of eco-friendly bioremediation strategies using abiotic stress-tolerant strains of B. bassiana will contribute to maintaining the sustainability of the agroecosystem .

properties

IUPAC Name

4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZPLDJERFENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,10,16,22-Tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

CAS RN

64763-82-2
Record name Bassianolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
B Mun, YJ Park, GH Sung, Y Lee, KH Kim - Bioorganic Chemistry, 2016 - Elsevier
… Efficient total synthesis of (−)-bassianolide was designed and achieved in … )-bassianolide was evaluated against five human tumor cells, and the results showed that the (−)-bassianolide …
Number of citations: 9 www.sciencedirect.com
Y Xu, R Orozco, EMK Wijeratne… - Fungal Genetics and …, 2009 - Elsevier
… factors, we have undertaken the cloning of the bassianolide synthetase from B. bassiana. Here, we compare the BbBSLS bassianolide synthetase from B. bassiana with other CODSs, …
Number of citations: 240 www.sciencedirect.com
M Kanaoka, A Isogai, S Murakoshi… - Agricultural and …, 1978 - Taylor & Francis
… Recently, the toxic priniciple termed bassianolide (1) has been isolated from the mycelia of both fungi and the structure elucidation has been preliminarily communicated.The present report …
Number of citations: 133 www.tandfonline.com
J Jirakkakul, J Punya, S Pongpattanakitshote… - …, 2008 - microbiologyresearch.org
… of the bassianolide synthetase gene, nrpsxy, and confirmed its role in bassianolide biosynthesis by insertional mutagenesis, as shown by the absence of bassianolide production …
Number of citations: 55 www.microbiologyresearch.org
K Ravindran, S Sivaramakrishnan, M Hussain… - … and Physiology Part C …, 2018 - Elsevier
Entomopathogenic fungi are rich sources of bioactive secondary metabolites that possess insecticidal properties. The present study reported a novel approach for the identification of …
Number of citations: 34 www.sciencedirect.com
S Nakajyo, K SHIMIZU, A KOMETANI, A SUZUKI… - Japanese Journal of …, 1983 - Elsevier
The effect of bassianolide (BASS), a cyclodepsipeptide, was investigated on mechanical response, membrane potential, intracellular Na and K contents and 45 Ca uptake in response …
Number of citations: 35 www.sciencedirect.com
F Xu, R Butler, K May, M Rexhepaj… - Journal of …, 2019 - jbioleng.biomedcentral.com
… bassianolide synthetase (BSLS) was removed and the truncated enzyme BSLS-ΔMT was recombinantly expressed. The biosynthesis of bassianolide … recover bassianolide biosynthesis. …
Number of citations: 13 jbioleng.biomedcentral.com
S Nakajyo, K SHIMIZU, A KOMETANI… - The Japanese Journal …, 1982 - jstage.jst.go.jp
Bassianol1de (BASS) is a cyclodepsipeptide isolated from cultured mycelia of Beauveria bassiana and is pathogenic to insects. In a longitudinal muscle preparation from guinea pig …
Number of citations: 43 www.jstage.jst.go.jp
M Kanaoka, A Isogai, A Suzuki - Agricultural and Biological …, 1979 - jstage.jst.go.jp
… Bassianolide is an insecticidal cyclodepsipeptide produced by … ture of bassianolide was unambiguously established as 1. … describes in detail syntheses of bassianolide (1) and two …
Number of citations: 14 www.jstage.jst.go.jp
W Toopaang, K Panyawicha, C Srisuksam, WC Hsu… - Metabolites, 2023 - mdpi.com
Beauveria bassiana is a globally distributed entomopathogenic fungus that produces various secondary metabolites to support its pathogenesis in insects. Two polyketide synthase …
Number of citations: 6 www.mdpi.com

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